Bofutrelvir - 2103278-86-8

Bofutrelvir

Catalog Number: EVT-3162897
CAS Number: 2103278-86-8
Molecular Formula: C25H32N4O4
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[(2S)-3-cyclohexyl-1-oxo-1-({(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}amino)propan-2-yl]-1H-indole-2-carboxamide is a secondary carboxamide resulting from the formal condensation of the carboxy group of 1H-indole-2-carboxylic acid with the primary amino group of 3-cyclohexyl-N-{(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-alaninamide. It is an inhibitor of SARS coronavirus main proteinase and inhibits SARS-CoV-2 replication in cell culture (EC50 = 0.53 muM). It has a role as an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is an indolecarboxamide, a member of pyrrolidin-2-ones, an aldehyde, a secondary carboxamide and an oligopeptide.
Bofutrelvir is a small molecule inhibitor of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) main protease (Mpro; 3C-like protease; 3CL protease; 3CLpro; nsp5 protease), with potential antiviral activity against SARS-CoV-2. Upon intravenous administration or inhalation into the lungs, bofutrelvir selectively targets, binds to, and inhibits the activity of SARS-CoV-2 Mpro. This inhibits the proteolytic cleavage of viral polyproteins, thereby inhibiting the formation of viral proteins including helicase, single-stranded-RNA-binding protein, RNA-dependent RNA polymerase, 20-O-ribose methyltransferase, endoribonuclease and exoribonuclease. This prevents viral transcription and replication. Bofutrelvir may have antiviral activity in the brain.
Source and Classification

Bofutrelvir is classified as a protease inhibitor and is specifically designed to target the main protease (Mpro) of coronaviruses. This classification is significant as it places Bofutrelvir among other antiviral agents that disrupt viral life cycles by inhibiting critical enzymatic functions necessary for viral replication. The compound has been synthesized and characterized through various chemical methodologies aimed at optimizing its potency and selectivity against viral targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bofutrelvir involves several chemical reactions that focus on creating a structure capable of effectively binding to the active site of the SARS-CoV-2 main protease. Key methods include:

  • Solid-phase peptide synthesis: This technique allows for the assembly of peptide chains that can be modified to enhance binding affinity.
  • Covalent modification: The incorporation of reactive groups that can form stable covalent bonds with the active site cysteine residue in the main protease, thus inhibiting its activity.

The synthetic pathway typically involves a series of steps, including coupling reactions, deprotection steps, and purification processes to yield a high-purity final product suitable for biological testing.

Molecular Structure Analysis

Structure and Data

Bofutrelvir's molecular structure features specific functional groups that facilitate its interaction with the protease. The compound's structure can be described in terms of its:

  • Core scaffold: This often includes a backbone that supports functional side groups.
  • Functional groups: These are critical for binding interactions with the protease's active site.

The molecular formula and structural data indicate a well-defined arrangement conducive to achieving high binding affinity and specificity towards the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

Bofutrelvir undergoes specific chemical reactions during its synthesis, particularly:

  • Nucleophilic attacks: The interaction between the compound and the cysteine residue in the main protease involves nucleophilic attack, leading to irreversible inhibition.
  • Hydrolysis: Potential hydrolysis reactions may occur under certain conditions, impacting stability and efficacy.

These reactions are crucial in determining both the efficiency of Bofutrelvir as an inhibitor and its stability as a pharmaceutical agent.

Mechanism of Action

Process and Data

The mechanism by which Bofutrelvir exerts its antiviral effects involves:

  1. Binding to the active site: Bofutrelvir binds covalently to the cysteine residue in the active site of SARS-CoV-2 main protease.
  2. Inhibition of enzymatic activity: This binding prevents substrate cleavage, effectively halting viral replication processes.

The detailed kinetic studies reveal that Bofutrelvir exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) significantly lower than that of many existing protease inhibitors, indicating strong antiviral potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bofutrelvir possesses several notable physical and chemical properties:

  • Molecular weight: The molecular weight is consistent with small molecules designed for oral bioavailability.
  • Solubility: It exhibits solubility characteristics that are favorable for formulation into pharmaceutical preparations.
  • Stability: Stability studies indicate that Bofutrelvir maintains its integrity under various storage conditions, which is essential for therapeutic use.
Applications

Scientific Uses

Bofutrelvir has significant applications in both clinical settings and research:

  • Antiviral therapy: It is primarily aimed at treating COVID-19 by inhibiting viral replication.
  • Research tool: Beyond therapeutic applications, Bofutrelvir serves as a valuable tool in research settings for studying protease function and viral life cycles.

Its development highlights ongoing efforts to combat viral infections through targeted biochemical strategies, reinforcing the importance of protease inhibitors in antiviral drug design.

Virological Context and Target Specificity

Role of SARS-CoV-2 Main Protease (Mpro) in Viral Replication and Polyprotein Processing

SARS-CoV-2 main protease (Mpro, also termed 3CLpro) is a cysteine-dependent enzyme essential for viral replication. Following host cell entry, the virus translates two large polyproteins (pp1a and pp1ab) from its RNA genome. Mpro cleaves these polyproteins at 11 conserved sites to liberate nonstructural proteins (nsps) required for RNA replication and transcription [1] [10]. The catalytic dyad (Cys145–His41) enables nucleophilic attack on the scissile bond, preferentially recognizing sequences with Leu-Gln↓(Ser/Ala/Gly) motifs (↓ denotes cleavage site) [10] [8]. This specificity diverges from human proteases, minimizing off-target effects in inhibitors.

Table 1: Key Polyprotein Cleavage Sites Mediated by SARS-CoV-2 Mpro

Cleavage SiteViral Polyprotein RegionFunctional Role of Released nsp
nsp4↓nsp5pp1a/pp1abForms replication complex scaffold
nsp5↓nsp6pp1a/pp1abMembrane rearrangements
nsp12↓nsp13pp1abRNA-dependent RNA polymerase (RdRp)
nsp15↓nsp16pp1abRNA cap methylation evasion

Inhibition of Mpro halts the production of functional nsps, disrupting viral assembly. Structural studies confirm Mpro functions as a homodimer, with each monomer containing three domains (I: substrate binding; II: catalytic core; III: dimer stabilization) [1] [8].

Evolutionary Conservation of Mpro Across Coronaviruses: Implications for Broad-Spectrum Drug Design

Mpro exhibits exceptional sequence and structural conservation across coronaviruses, making it a prime target for broad-spectrum antivirals. Genomic analyses reveal:

  • >96% identity between SARS-CoV-2 and SARS-CoV Mpro [4] [6]
  • >94% identity with bat coronaviruses (e.g., RaTG13) [6]
  • 50–68% identity with MERS-CoV and HCoV-229E proteases [2] [8]

Table 2: Mpro Conservation Across Coronaviridae Family

VirusGenusMpro Sequence Identity vs. SARS-CoV-2 (%)Spike Protein Identity (%)
SARS-CoVBetacoronavirus96.0876
Bat CoV RaTG13Betacoronavirus99.3593
MERS-CoVBetacoronavirus50.65<30
HCoV-229EAlphacoronavirus67.97<25

Residues critical for catalysis (Cys145, His41) and substrate binding (Glu166, His163) are 100% conserved across all known human-infecting coronaviruses [4] [6]. This contrasts sharply with the spike protein, which shows <30% identity in MERS-CoV and undergoes rapid mutation for immune evasion. The high conservation stems from Mpro’s constrained functional role, limiting viable escape mutations without fitness costs [6] [10]. Consequently, inhibitors targeting conserved Mpro regions could treat COVID-19 and preempt future zoonotic outbreaks.

Bofutrelvir as a Peptidomimetic Inhibitor: Target Selection Rationale and Preclinical Validation

Bofutrelvir (FB2001) is a peptidomimetic inhibitor designed to mimic the Leu-Gln substrate of SARS-CoV-2 Mpro. Its structure incorporates:

  • Aldehyde warhead: Covalently binds Cys145, forming a reversible thiohemiacetal adduct [1] [7]
  • Pyroglutamine scaffold: Mimics Gln at P1 position, hydrogen-bonding with His163/Glu166 [2]
  • Hydrophobic moieties: Cyclopentyl and benzothiazole groups occupy S2/S4 subsites for enhanced affinity [1] [7]

Preclinical validation demonstrates potent inhibition:

  • IC50 = 53 nM against wild-type SARS-CoV-2 Mpro [7]
  • EC50 = 0.26–0.42 μM against Alpha, Beta, Delta, and Omicron variants in Vero E6 cells [7] [9]
  • Additive effects with remdesivir (RdRp inhibitor), reducing viral load synergistically [7]

Table 3: Bofutrelvir Inhibitory Activity Against SARS-CoV-2 Mpro Mutants

Mpro MutationIC50 (μM)Fold Change vs. Wild-TypeStructural Impact
Wild-Type0.0211xReference
E166V2.740130xDisrupted S1 hydrogen bonds
S144A24.0901,148xAltered S1 subsite conformation
H163A>100>4,760xLoss of P1 glutamine mimic binding
E166R1.88990xSteric clash in S4 subsite

Structural analyses reveal mutation-induced resistance mechanisms:

  • S144A: Distorts S1 subsite geometry, reducing hydrogen-bonding capacity [1]
  • H163A: Eliminates a key hydrogen bond for the P1 glutamine mimic [1]
  • E166V/R: Disrupts salt bridges stabilizing the substrate-binding cleft [1] [8]

Despite mutant vulnerability, Bofutrelvir retains broad-spectrum activity:

  • IC50 < 10 μM against Mpro from SARS-CoV, MERS-CoV, and HCoV-229E [2] [8]
  • Crystal structures confirm conserved binding modes across coronaviruses, leveraging shared S1/S4 subsite architectures [2] [8]

Table 4: Broad-Spectrum Activity of Bofutrelvir Against Coronaviral Mpro

Coronavirus MproIC50 (μM)Key Binding Residue Conservation
SARS-CoV-2 (WT)0.021Cys145, His41, Glu166 (100%)
SARS-CoV0.048Cys145, His41, Glu166 (100%)
MERS-CoV12.11Cys148, His41, Glu169 (98%)
HCoV-229E8.40Cys144, His40, Glu166 (92%)

Properties

CAS Number

2103278-86-8

Product Name

Bofutrelvir

IUPAC Name

N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C25H32N4O4

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1

InChI Key

HPKJGHVHQWJOOT-ZJOUEHCJSA-N

SMILES

C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.